molecular formula C16H14N4O3 B5831669 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide

Cat. No.: B5831669
M. Wt: 310.31 g/mol
InChI Key: NZKSDNFRGYAWJD-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide typically involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with pyrazine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindole moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the pyrazine ring can participate in coordination with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]pyrazine-2-carboxamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-14(13-10-17-7-8-18-13)19-6-3-9-20-15(22)11-4-1-2-5-12(11)16(20)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSDNFRGYAWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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